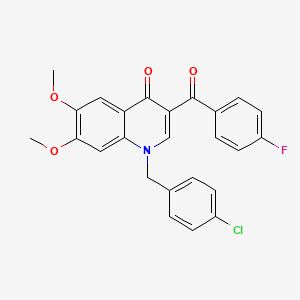

1-(4-chlorobenzyl)-3-(4-fluorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3-(4-fluorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one, also known as CFM-4, is a synthetic compound that has garnered attention due to its potential therapeutic applications. CFM-4 belongs to the class of quinoline derivatives and has been studied extensively for its mechanism of action and biochemical effects.

Scientific Research Applications

Interactions with Human Serum Albumin

Studies have shown that derivatives similar to the compound , such as fluorodihydroquinazolin derivatives, have significant interactions with human serum albumin (HSA). These interactions involve binding to HSA, inducing conformational and secondary structure changes, and quenching the intrinsic fluorescence of HSA through a static quenching mechanism. The binding is characterized by spontaneous and hydrophobic forces, with fluorine substitutions on the benzene ring enhancing the interactions through hydrophobic effects. This suggests a potential for modulating drug-protein interactions and understanding the pharmacokinetic properties of related compounds (Wang et al., 2016).

Intermolecular Interactions in Crystal Structures

Research on 1,2,4-triazole derivatives, which share structural similarities with the target compound, revealed a range of intermolecular interactions, including C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions. These findings are crucial for understanding the molecular assembly in crystals and could inform the design of new materials with specific optical or electronic properties (Shukla et al., 2014).

Synthesis and Chemical Transformations

The synthesis of various derivatives of benz[g]isoquinoline-5,10-diones and their conversions highlight the chemical flexibility and potential for generating novel compounds with diverse biological activities. Such synthetic pathways offer insights into the design of new drugs or functional materials (Krapcho et al., 1995).

Biological Activity and Drug Design

A novel 3-benzylquinazolin-4(3H)-one derivative, with structural similarities to the compound of interest, demonstrated vasorelaxant and antihypertensive effects. This was attributed to the inhibition of calcium flux, suggesting potential applications in cardiovascular drug development (Li et al., 2016).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClFNO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-3-7-17(26)8-4-15)14-20(25(19)30)24(29)16-5-9-18(27)10-6-16/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYOCTOLOJSHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxyquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Fluorophenyl)piperazinyl]-2-[(methylsulfonyl)phenylamino]ethan-1-one](/img/structure/B2532127.png)

![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)

![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)

![N,N-Diethyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2532136.png)

![1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2532142.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid](/img/structure/B2532146.png)